molecular formula C11H12FN3 B581106 3-Fluoro-2-(piperazin-1-YL)benzonitrile CAS No. 1233026-65-7

3-Fluoro-2-(piperazin-1-YL)benzonitrile

Cat. No. B581106
CAS RN: 1233026-65-7
M. Wt: 205.236
InChI Key: BSCQTNZKNNTAGP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(piperazin-1-YL)benzonitrile is a laboratory chemical with the CAS number 1233026-65-7 . It is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-(piperazin-1-YL)benzonitrile is C11H12FN3 . Its molecular weight is 205.23 . The InChI code is 1S/C11H12FN3/c12-10-3-1-2-9 (8-13)11 (10)15-6-4-14-5-7-15/h1-3,14H,4-7H2 .

Scientific Research Applications

Antibacterial Agents

  • Fluorinated Piperazine and Benzonitrile Derivatives : These compounds, including 3-Fluoro-2-(piperazin-1-YL)benzonitrile, have been synthesized and evaluated for their potential as antibacterial agents. They showed significant effectiveness against multidrug-resistant strains, with some compounds exhibiting minimum inhibitory concentrations at extraordinary levels, comparable to control drugs. These compounds were also found to be non-toxic to human cervical cells at their minimum inhibitory concentrations (Patel et al., 2020).

Synthesis of Novel Compounds

  • Flunarizine and Its Isomer : A study on the synthesis of flunarizine, a drug used to treat migraines, dizziness, and epilepsy, involved the use of 1-[bis(4-fluorophenyl)methyl]4-[(2E)-3-phenylprop-2-en-1-yl]piperazine. This research demonstrated the versatility and potential of piperazine derivatives in the synthesis of medically significant compounds (Shakhmaev et al., 2016).

Selective Oxidative Catalysts

  • Schiff Base Cu(II) Complexes : A tetradentate Schiff base was synthesized using 2-(1-piperazinyl)ethylamine and 5-fluoro-2-hydroxyacetophenone. This complex showed significant chromotropism effects and promising fluorescence properties. It was also demonstrated as a rapid and selective oxidative catalyst for o-catechol conversion, highlighting its potential in chemical synthesis and catalysis (Shraim et al., 2021).

Antiviral Activity

  • HCV Inhibition : Research on a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold revealed significant antiviral activity against Hepatitis C Virus (HCV). One of the derivatives, L0909, demonstrated high efficacy in blocking HCV replication and showed potential for single or combinational therapeutic use (Jiang et al., 2020).

Molecular Structure and Interactions

  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines : This study examined the molecular structures of piperazine derivatives and their intermolecular interactions. Despite similar molecular conformations, different derivatives displayed distinct hydrogen bonding patterns, underscoring the importance of piperazine substituents in determining molecular interactions and properties (Mahesha et al., 2019).

Safety and Hazards

3-Fluoro-2-(piperazin-1-YL)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQTNZKNNTAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680679
Record name 3-Fluoro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233026-65-7
Record name 3-Fluoro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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